

Application Notes and Protocols for 2-Bromo-1-(methoxymethoxy)-4-methylbenzene

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Compound of Interest

Compound Name: 2-Bromo-1-(methoxymethoxy)-4-methylbenzene

Cat. No.: B172401

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **2-Bromo-1-(methoxymethoxy)-4-methylbenzene** (CAS No. 104750-60-9) as a versatile synthetic intermediate in organic chemistry and drug discovery.

Physicochemical Properties

2-Bromo-1-(methoxymethoxy)-4-methylbenzene is a key building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.^[1] Its structure features a bromine atom, which is amenable to various cross-coupling reactions, and a methoxymethyl (MOM) ether, a common protecting group for phenols.

Table 1: Physicochemical Data for **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**

Property	Value	Reference
CAS Number	104750-60-9	[2]
Molecular Formula	C ₉ H ₁₁ BrO ₂	[2]
Molecular Weight	231.09 g/mol	[2]
Density	1.369 g/cm ³	[2]
Boiling Point	273 °C	[2]
Flash Point	116 °C	[2]
Refractive Index	1.526	[2]

Applications in Synthetic Chemistry

The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. The MOM-protected phenol allows for a wide range of reaction conditions to be employed before deprotection to reveal the hydroxyl group for further functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[4]

Representative Protocol for Suzuki-Miyaura Coupling:

Materials:

- **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
- Base (e.g., K₂CO₃, 2.0 equivalents)

- Solvent (e.g., 1,4-Dioxane/water, 4:1)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a flame-dried round-bottom flask, add **2-Bromo-1-(methoxymethoxy)-4-methylbenzene** (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent system to the flask.
- Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours, monitoring the reaction by TLC.^[5]
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions

Entry	Arylb onic Acid	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylbo ronic acid	Pd(PPh ₃) 4	K ₂ CO ₃	Dioxane/ H ₂ O	90	12	85
2	4- Methoxy phenylbo ronic acid	Pd(dppf) Cl ₂	CS ₂ CO ₃	Toluene/ H ₂ O	100	10	92
3	3- Thienylb oronic acid	Pd ₂ (dba) ₃ /SPhos	K ₃ PO ₄	Dioxane/ H ₂ O	85	16	78

Note: Yields are representative and may vary based on specific reaction conditions and substrates.

Grignard Reagent Formation and Subsequent Reactions

The carbon-bromine bond can be converted into a carbon-magnesium bond to form a Grignard reagent, a potent nucleophile for the formation of new carbon-carbon bonds with various electrophiles.[6]

Representative Protocol for Grignard Reagent Formation:

Materials:

- **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**
- Magnesium turnings (1.2 equivalents)
- Anhydrous Tetrahydrofuran (THF)
- Iodine (a single crystal for initiation)
- Inert gas (Argon or Nitrogen)

Procedure:

- Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere. A crystal of iodine can be added to initiate the reaction.^[7]
- Prepare a solution of **2-Bromo-1-(methoxymethoxy)-4-methylbenzene** in anhydrous THF.
- Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and gentle reflux is observed.
- Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until most of the magnesium is consumed.
- The resulting Grignard reagent is ready for use in subsequent reactions.

Table 3: Representative Reactions of the Grignard Reagent

Entry	Electrophile	Product Type	Expected Yield (%)
1	Benzaldehyde	Secondary Alcohol	80-90
2	Acetone	Tertiary Alcohol	85-95
3	Carbon Dioxide (solid)	Carboxylic Acid	70-85

Note: Yields are representative and depend on the specific electrophile and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.^[8]

Representative Protocol for Sonogashira Coupling:

Materials:

- **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**

- Terminal alkyne (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
- Copper(I) iodide (CuI, 1.5 mol%)
- Base (e.g., Triethylamine or Diisopropylamine)
- Anhydrous solvent (e.g., THF or DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
- Add the degassed solvent and the base, followed by **2-Bromo-1-(methoxymethoxy)-4-methylbenzene** and the terminal alkyne.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.^[1]
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- Redissolve the residue in an organic solvent, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.

Table 4: Representative Data for Sonogashira Coupling Reactions

Entry	Terminal Alkyne	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	$\text{Pd(PPh}_3)_2\text{Cl}_2/\text{CuI}$	Et_3N	THF	50	6	88
2	1-Hexyne	$\text{Pd(OAc)}_2/\text{XPhos}$	Cs_2CO_3	2-MeTHF	RT	12	82
3	Trimethylsilylacetylene	$(\text{Allyl})\text{PdCl}_2/\text{P(t-Bu)}_3$	DIPA	DMF	RT	8	90

Note: Yields are representative and can be influenced by the specific alkyne and catalytic system used.

Deprotection of the Methoxymethyl (MOM) Ether

The MOM ether is a robust protecting group that can be removed under acidic conditions to yield the free phenol.[\[9\]](#)

Representative Protocol for MOM Deprotection:

Materials:

- MOM-protected compound
- Acid catalyst (e.g., HCl in methanol, or a solid-supported acid like silica-supported sodium hydrogen sulfate)[\[10\]](#)[\[11\]](#)
- Solvent (e.g., Methanol or Dichloromethane)

Procedure:

- Dissolve the MOM-protected compound in the chosen solvent.
- Add the acid catalyst and stir the mixture at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.

- If using a soluble acid, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution). If using a solid-supported acid, filter off the catalyst.
- Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product if necessary.

Table 5: Representative Conditions for MOM Deprotection

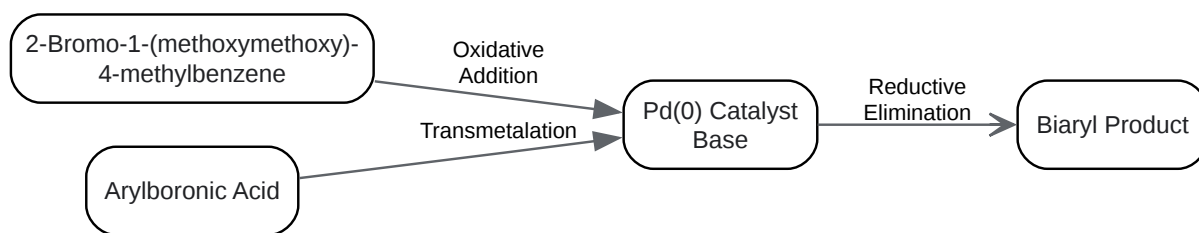
Entry	Acid Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)
1	2N HCl	Methanol	RT	2	>95
2	NaHSO ₄ -SiO ₂	Dichloromethane	RT	1	>95
3	ZnBr ₂ /n-PrSH	Dichloromethane	RT	<0.2	>90

Note: Reaction times and yields are generally high for this transformation under appropriate conditions.[\[12\]](#)

Biological Significance of Derivatives

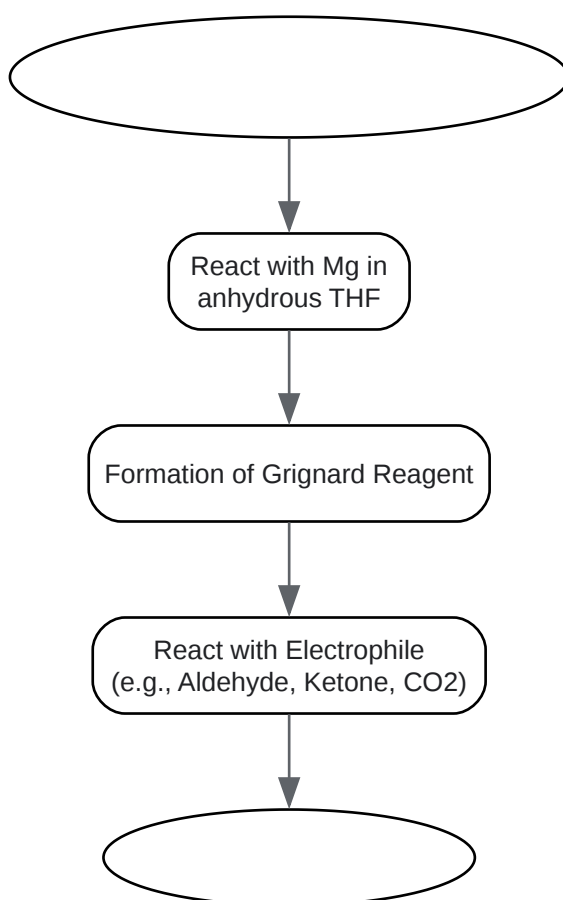
Brominated aromatic compounds are important precursors in the synthesis of biologically active molecules.[\[4\]](#) Derivatives of brominated phenols have shown potential as antioxidant and anticancer agents.[\[1\]](#) While specific biological targets for derivatives of **2-Bromo-1-(methoxymethoxy)-4-methylbenzene** are not yet extensively documented, its utility as a scaffold for generating diverse chemical libraries makes it a valuable tool in drug discovery programs targeting a range of therapeutic areas.

Visualizations



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.



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Caption: Workflow for Grignard reagent formation and reaction.



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Caption: General synthetic pathway to bioactive molecules.

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